2-(Benzyloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone
Description
2-(Benzyloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone is a ketone-containing compound featuring a pyrrolidine core substituted with a cyclopropylmethoxy group at the 3-position and a benzyloxyethyl moiety.
The cyclopropylmethoxy group introduces steric constraints and electronic effects due to the cyclopropane ring’s rigidity and hyperconjugation, which may influence reactivity and physicochemical properties compared to linear or aromatic substituents.
Properties
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-phenylmethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-17(13-20-11-14-4-2-1-3-5-14)18-9-8-16(10-18)21-12-15-6-7-15/h1-5,15-16H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCPAVRKBQRLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzyloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone (CAS Number: 2034538-95-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a benzyloxy group and a pyrrolidine moiety, which are known to influence pharmacological properties. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Molecular Formula
- Molecular Formula : CHNO
- Molecular Weight : 289.37 g/mol
Structural Features
The compound features:
- A benzyloxy substituent that may enhance lipophilicity.
- A cyclopropylmethoxy group, which could contribute to unique interactions with biological targets.
- A pyrrolidine ring that is often associated with neuroactive properties.
Research indicates that compounds similar to this compound often act as ligands for various receptors, potentially modulating neurotransmitter systems. The presence of the pyrrolidine ring suggests possible interactions with central nervous system (CNS) receptors.
Pharmacological Studies
- Receptor Binding Affinity : Preliminary studies have shown that related compounds exhibit high affinity for melanin-concentrating hormone receptor 1 (MCHr1), which is implicated in appetite regulation and energy homeostasis .
- Inhibition Studies : Some derivatives have been noted for their ability to inhibit calcium release mediated by MCH, indicating potential applications in obesity treatment .
Study 1: MCHr1 Antagonism
A study focused on a structurally related compound demonstrated its efficacy as an MCHr1 antagonist in a chronic weight loss model in diet-induced obese mice. This highlights the potential of similar compounds in metabolic disorders .
Study 2: CNS Activity
Another investigation assessed the CNS penetration of derivatives featuring the pyrrolidine structure, revealing significant plasma exposure and CNS activity upon oral administration. This suggests that this compound may also exhibit desirable pharmacokinetic properties .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | CAS Number | MCHr1 Binding Affinity | CNS Penetration | Effect on Weight Loss |
|---|---|---|---|---|
| Compound A | 2034538-95-7 | High | Yes | Significant |
| Compound B | 15743174 | Moderate | Moderate | Moderate |
| Compound C | 1239278-75-1 | Low | No | None |
Table 2: Structural Characteristics
| Feature | Details |
|---|---|
| Benzyloxy Group | Present |
| Cyclopropylmethoxy Group | Present |
| Pyrrolidine Ring | Present |
| Lipophilicity | High |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The target compound differs from its analogs in the nature of substituents on the pyrrolidine ring and the ethanone moiety. Key comparisons include:
Key Observations :
Spectral Data and Reactivity
NMR and IR Spectroscopy
- Target Compound (Inferred) : The cyclopropylmethoxy group would likely produce distinct δH signals for cyclopropane protons (~0.5–1.5 ppm) and methoxy protons (~3.5–4.5 ppm). The benzyloxy group would show aromatic signals near 7.2–7.4 ppm (cf. 1d/1e ) .
- Compound 1d/1e : The E/Z configurations of the butenyl chain result in divergent NMR shifts. For example, 1d (E-isomer) shows δH = 5.81 ppm for the olefinic proton, while 1e (Z-isomer) exhibits δH = 6.44 ppm, highlighting stereoelectronic effects .
- Compound 5c: The difluoroacetamide group in 5c causes downfield shifts in carbonyl 13C NMR (~172.4 ppm) compared to non-fluorinated analogs (~169 ppm in 1d) .
High-Resolution Mass Spectrometry (HRMS)
- The target compound’s calculated molecular weight (353.45 g/mol) is lower than 1d/1e (379.24 g/mol) due to the absence of a butenyl chain but higher than 5c (282.17 g/mol) due to additional benzyloxy and cyclopropylmethoxy groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
